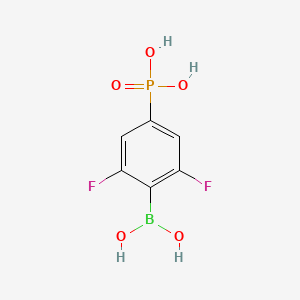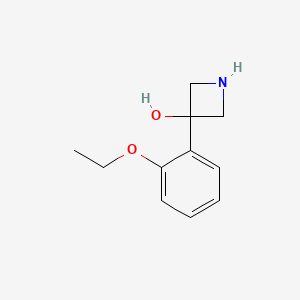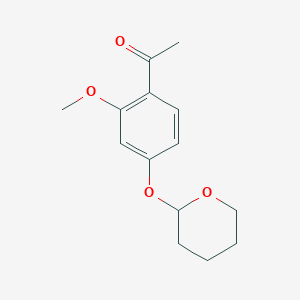
N-(1H-Imidazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Imidazol-2-yl)acrylamide: is a compound that features an imidazole ring attached to an acrylamide group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules Acrylamide, on the other hand, is a simple amide derived from acrylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-yl)acrylamide typically involves the reaction of imidazole derivatives with acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Imidazole Derivative + Acryloyl Chloride → this compound + HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-Imidazol-2-yl)acrylamide can undergo various types of chemical reactions, including:
- Oxidation : The imidazole ring can be oxidized to form imidazolone derivatives.
- Reduction : The acrylamide group can be reduced to form the corresponding amine.
- Substitution : The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
- Substitution : Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
- Oxidation : Imidazolone derivatives.
- Reduction : Amino derivatives.
- Substitution : Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(1H-Imidazol-2-yl)acrylamide has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
- Biology : The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
- Medicine : It has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
- Industry : this compound can be used in the production of polymers and as a precursor for various specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(1H-Imidazol-2-yl)acrylamide depends on its specific application. In biological systems, the imidazole ring can interact with metal ions and enzymes, influencing their activity. The acrylamide group can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to the inhibition of enzyme activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-(1H-Imidazol-2-yl)acrylamide can be compared with other imidazole derivatives and acrylamide compounds:
- Imidazole Derivatives : Compounds such as histidine and benzimidazole share the imidazole ring structure but differ in their functional groups and biological activities.
- Acrylamide Compounds : Acrylamide itself and its derivatives, such as N,N-dimethylacrylamide, have different reactivity and applications compared to this compound.
The uniqueness of this compound lies in the combination of the imidazole and acrylamide functionalities, which endows it with a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
N-(1H-imidazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C6H7N3O/c1-2-5(10)9-6-7-3-4-8-6/h2-4H,1H2,(H2,7,8,9,10) |
InChI-Schlüssel |
AIXSISNMLKQVIM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=NC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


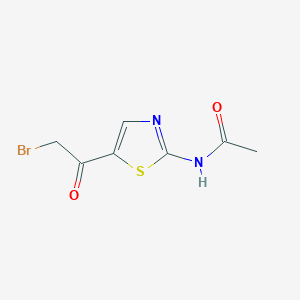
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
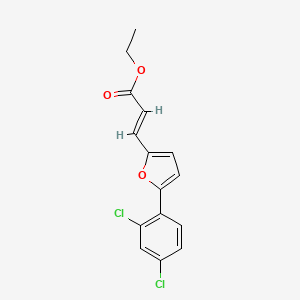
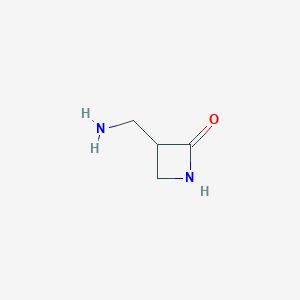
![5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11763436.png)
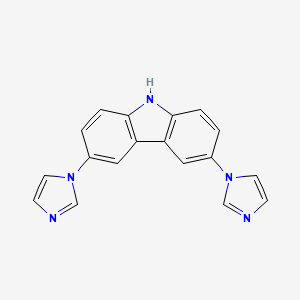
![5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B11763459.png)
![tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11763463.png)

![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)
![4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)
